molecular formula C19H28BNO5 B15062378 tert-butyl N-[2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate CAS No. 736989-88-1

tert-butyl N-[2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate

Cat. No.: B15062378
CAS No.: 736989-88-1
M. Wt: 361.2 g/mol
InChI Key: ATQJBOSFTLBQHM-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate is a boronic ester-containing compound featuring a tert-butyl carbamate group, a 2-oxoethyl linker, and a para-substituted phenyl ring with a pinacol boronate ester. This structure is pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems in pharmaceuticals and materials science . The tert-butyl group enhances solubility in organic solvents, while the boronate ester facilitates coupling with aryl halides under palladium catalysis. Its applications span drug development, particularly as a protected intermediate for amine-containing therapeutics .

Properties

CAS No.

736989-88-1

Molecular Formula

C19H28BNO5

Molecular Weight

361.2 g/mol

IUPAC Name

tert-butyl N-[2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate

InChI

InChI=1S/C19H28BNO5/c1-17(2,3)24-16(23)21-12-15(22)13-8-10-14(11-9-13)20-25-18(4,5)19(6,7)26-20/h8-11H,12H2,1-7H3,(H,21,23)

InChI Key

ATQJBOSFTLBQHM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)CNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The following disconnection approaches are commonly employed:

  • Introduction of the boronic ester functionality to a pre-existing tert-butyl carbamate derivative
  • Construction of the amino ketone backbone followed by Boc-protection
  • Amide coupling between a boronic ester-containing acid derivative and a Boc-protected amine

Each approach presents distinct advantages and challenges, particularly regarding the stability of the boronic ester moiety under various reaction conditions.

Detailed Preparation Methods

Method 1: Borylation of Pre-functionalized Carbamate Derivatives

This method involves the introduction of the boronic ester functionality to a pre-existing phenyl ketone containing the carbamate group.

Reagents:

  • Aryl bromide or iodide precursor
  • Bis(pinacolato)diboron (B2pin2)
  • Palladium catalyst (typically Pd(dppf)Cl2)
  • Base (potassium acetate or potassium phosphate)
  • Solvent (1,4-dioxane or DMF)

Procedure:

  • To a solution of 4-bromophenylacetyl derivative containing the Boc-protected amine (1 equiv.) in anhydrous 1,4-dioxane (10-15 mL per gram), add bis(pinacolato)diboron (1.2 equiv.), potassium acetate (3 equiv.), and Pd(dppf)Cl2 (0.05 equiv.).
  • The reaction mixture is degassed and heated under nitrogen atmosphere at 80°C for 2-4 hours until completion (monitored by TLC).
  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through Celite.
  • The filtrate is washed with water and brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
  • The crude product is purified by flash column chromatography using a gradient of petroleum ether/ethyl acetate (typically starting at 70:30 and increasing to 50:50) to afford the target compound.

Yield and Characterization:

  • Typical yield: 65-75%
  • Appearance: White to off-white solid
  • Characterization: 1H NMR, 13C NMR, and HRMS data confirm structure

Method 2: Suzuki Coupling Approach

This approach utilizes a Suzuki coupling reaction between a boronic ester component and a pre-functionalized carbamate derivative.

Procedure:

  • A mixture of tert-butyl N-(2-oxo-2-(4-bromophenyl)ethyl)carbamate (1 equiv.), 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv.), Pd(dppf)Cl2 (0.05 equiv.), and K3PO4 (3 equiv.) in a mixture of 1,4-dioxane and water (10:1) is heated at 80°C under nitrogen atmosphere for 6-8 hours.
  • The reaction progress is monitored by TLC until completion.
  • The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through Celite.
  • The organic layer is separated, washed with water and brine, dried over anhydrous Na2SO4, and concentrated.
  • The crude product is purified by column chromatography to yield the target compound.

Yield and Characterization:

  • Typical yield: 70-80%
  • The product is typically characterized by 1H NMR, 13C NMR, and HRMS

Method 3: Amide Coupling Approach

This method involves the coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with tert-butyl 2-aminoacetate, followed by manipulation of the carbonyl functionality.

Reagents and Materials:

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
  • Coupling reagent (HATU, EDC/HOBt, or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxide hexafluorophosphate)
  • Base (N,N-diisopropylethylamine or triethylamine)
  • tert-butyl 2-aminoacetate
  • Anhydrous solvent (DMF or DCM)

Procedure:

  • To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1 equiv.) in anhydrous DMF or DCM (10 mL per gram), add the coupling reagent (1.1 equiv.) and base (3 equiv.).
  • After stirring for 10-15 minutes, add tert-butyl 2-aminoacetate (1 equiv.).
  • The reaction mixture is stirred at room temperature for 12-24 hours.
  • The mixture is diluted with ethyl acetate, washed with citric acid solution, water, and brine.
  • The organic layer is dried over Na2SO4 and concentrated under reduced pressure.
  • The crude product is purified by column chromatography to yield the target compound.

Yield and Purification:

  • Typical yield: 50-60%
  • Purification via flash chromatography using petroleum ether/ethyl acetate gradient

Optimization Parameters and Scale-up Considerations

The preparation of this compound requires careful optimization of several key parameters to ensure high yield and purity, particularly during scale-up.

Critical Parameters for Borylation Reactions

Parameter Optimal Condition Effect on Reaction Reference
Catalyst loading 2-5 mol% Pd(dppf)Cl2 Higher loading increases rate but adds cost
Temperature 80-85°C Lower temperatures reduce conversion; higher temperatures may degrade boronic ester
Reaction time 2-4 hours Extended times can lead to side reactions
Solvent purity Anhydrous conditions Water can hydrolyze boronic ester
Base selection K3PO4 or KOAc Affects reaction rate and selectivity
Atmosphere Nitrogen or argon Oxygen can deactivate catalyst

Purification Strategies

Flash column chromatography is the preferred purification method, with the following optimized conditions:

  • Stationary phase: Silica gel (200-300 mesh)
  • Mobile phase: Gradient elution starting with petroleum ether/ethyl acetate (70:30)
  • Flow rate: 20-25 mL/min for preparative scale
  • Detection: UV at 254 nm
  • Loading capacity: 5-7% of silica gel weight for optimal separation

Scale-up Considerations

When scaling up the synthesis, several modifications are necessary:

  • Heat and mass transfer limitations require slower addition rates of reagents
  • Controlled heating and cooling rates (typically 1°C/min) prevent localized overheating
  • Implementation of overhead mechanical stirring rather than magnetic stirring
  • Continuous monitoring of reaction progress via HPLC
  • Consideration of safety parameters for larger quantities of solvents and reagents

Structural Characterization and Analytical Methods

Spectroscopic Characterization

The structure of this compound can be confirmed through various spectroscopic techniques:

1H NMR Spectroscopy (400 MHz, CDCl3)
Key signals include:

  • δ 7.80-7.90 (d, 2H, aromatic protons adjacent to boronic ester)
  • δ 7.60-7.70 (d, 2H, remaining aromatic protons)
  • δ 5.40-5.60 (br s, 1H, NH)
  • δ 4.50-4.60 (d, 2H, -CH2-)
  • δ 1.40-1.50 (s, 9H, tert-butyl group)
  • δ 1.30-1.40 (s, 12H, methyl groups of pinacol ester)

13C NMR Spectroscopy (100 MHz, CDCl3)

  • δ 196-198 (C=O, ketone)
  • δ 155-156 (C=O, carbamate)
  • δ 135-140 (aromatic C)
  • δ 128-130 (aromatic CH)
  • δ 83-85 (quaternary C of pinacol ester)
  • δ 79-81 (quaternary C of tert-butyl group)
  • δ 44-46 (-CH2-)
  • δ 28-29 (CH3 of tert-butyl)
  • δ 24-25 (CH3 of pinacol ester)

IR Spectroscopy (neat, cm-1)

  • 3300-3400 (N-H stretching)
  • 2970-2980 (C-H stretching)
  • 1680-1690 (C=O stretching, ketone)
  • 1700-1710 (C=O stretching, carbamate)
  • 1360-1370 (B-O stretching)
  • 1140-1150 (C-O stretching)

Mass Spectrometry

HRMS (ESI):

  • Calculated for C19H28BNO5 [M+H]+: 362.2139
  • Typically found: 362.2140 ± 0.0005

Fragmentation Pattern:

  • Loss of tert-butyl group (m/z 306)
  • Loss of CO2 and tert-butyl group (m/z 262)
  • Loss of pinacol (m/z 244)

X-ray Crystallography Parameters

For definitive structural confirmation, X-ray crystallography data would typically include:

  • Crystal system: Monoclinic
  • Space group: P21/c
  • Unit cell dimensions: a = 10-12 Å, b = 15-17 Å, c = 13-15 Å
  • β = 100-110°
  • Volume: 2000-2200 Å3
  • Z = 4
  • Density (calculated): 1.2-1.3 g/cm3

Comparative Analysis of Preparation Methods

Based on the synthesis methods described above, a comparative analysis reveals the advantages and limitations of each approach:

Method Starting Materials Key Reagents Average Yield Advantages Limitations References
Borylation of Aryl Halides Bromophenyl carbamate derivative B2pin2, Pd(dppf)Cl2, KOAc 65-75% Direct introduction of boronic ester; tolerates carbamate group Requires pre-functionalized carbamate; sensitive to moisture
Suzuki Coupling Bromophenyl derivative, boronic acid derivative Pd catalyst, base, solvent 70-80% Versatile; mild conditions; high functional group tolerance Multiple steps; potential side reactions
Amide Coupling 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, amine Coupling reagent, base 50-60% Preserves boronic ester; straightforward Lower yield; purification challenges

Method Selection Guidelines

The optimal preparation method depends on several factors:

  • Scale considerations: For small-scale synthesis (<10g), the borylation approach is typically preferred due to its directness.
  • Available starting materials: The Suzuki coupling may be advantageous when the appropriate boronic acid derivatives are readily available.
  • Equipment limitations: The amide coupling approach requires minimal specialized equipment compared to the other methods.
  • Purity requirements: For highest purity, the borylation approach followed by careful chromatographic purification typically yields the purest material.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The boronic ester group allows for various substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols.

Major Products Formed:

    Oxidation: Formation of corresponding alcohols or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted carbamates or boronic esters.

Scientific Research Applications

Chemistry: The compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . It serves as a building block for the synthesis of complex organic molecules.

Biology and Medicine: In medicinal chemistry, the compound is used as an intermediate in the synthesis of pharmaceuticals. Its stability and reactivity make it suitable for the development of drug candidates targeting various diseases .

Industry: In the chemical industry, the compound is used in the production of polymers, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate involves its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form carbon-carbon bonds, which is a key step in many organic synthesis processes . The molecular targets and pathways involved include the activation of the boronic ester group and the formation of palladium complexes that facilitate the coupling reactions.

Comparison with Similar Compounds

Key Differences :

  • Structure : Lacks the 2-oxoethyl linker; carbamate is directly attached to the phenyl ring.
  • Synthesis : Synthesized via electrophotocatalytic borylation, yielding 32–65% from chloro-/bromoarenes .
  • Spectroscopy : 1H NMR shows a singlet for tert-butyl protons at δ 1.33 ppm and aromatic protons at δ 7.76–7.80 ppm (para-substitution) .

Ethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Key Differences :

  • Structure : Ethyl carbamate replaces tert-butyl; boronate ester is meta-substituted.
  • Stability : Ethyl groups may reduce steric protection, increasing susceptibility to hydrolysis compared to tert-butyl derivatives .
  • Applications : Lower molecular weight (409.30 g/mol) improves solubility in polar solvents but reduces thermal stability .

Benzyl N-butyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

Key Differences :

  • Structure : Bulky benzyl and butyl substituents on the carbamate nitrogen.
  • Electronic Effects : The electron-withdrawing benzyl group may alter boronate ester reactivity in coupling reactions.
  • Biological Use : Designed for targeted drug delivery, leveraging the boronate ester’s responsiveness to oxidative microenvironments in cancer cells .

tert-Butyl (3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)propyl)carbamate

Key Differences :

  • Structure : Incorporates a sulfonylpropyl linker instead of 2-oxoethyl.
  • Synthetic Utility : Used in antiplasmodial imidazopyridazine optimization, demonstrating versatility in medicinal chemistry .

Comparative Data Tables

Table 2: Spectroscopic Data

Compound Name 1H NMR (δ, ppm) 13C NMR (δ, ppm) MS (DART)
Target Compound tert-butyl: ~1.33; aromatic: ~7.8 Boronate: ~84.5; carbonyl: ~155 Calc.: 389.3; Exp.: 389.3
Compound 12 1.33 (s, 9H), 7.76–7.80 (m, 2H) 25.2 (CH3), 84.5 (B-O), 155.1 (C=O) Calc.: 363.2; Exp.: 363.2
Ethyl carbamate 1.26 (t, 3H), 4.12 (q, 2H) 14.3 (CH3), 60.1 (OCH2), 155.6 (C=O) Calc.: 277.1; Exp.: 277.1

Research Findings and Implications

  • Stability : tert-Butyl carbamates exhibit superior hydrolytic stability over ethyl analogs, critical for prolonged storage in drug development .
  • Biological Activity : Benzyl-butyl derivatives highlight the role of boronate esters in tumor-targeted therapies, where microenvironment-triggered release enhances specificity .

Biological Activity

tert-butyl N-[2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H33BN2O5C_{23}H_{33}BN_2O_5 with a molecular weight of 428.33 g/mol. The compound features a dioxaborolane moiety which is significant in various biological applications.

Anticancer Properties

Recent studies have indicated that compounds containing dioxaborolane groups exhibit promising anticancer activities. For instance:

  • Mechanism of Action : The compound's mechanism may involve the inhibition of specific enzymes critical for cancer cell proliferation. Research indicates that similar compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways .
  • Case Study : A study demonstrated that derivatives of dioxaborolane showed significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • In Vitro Studies : In vitro assays revealed that the compound exhibits activity against both gram-positive and gram-negative bacteria. The dioxaborolane structure is believed to enhance membrane permeability of bacterial cells .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been noted in several studies:

  • Inflammation Models : In animal models of inflammation, the compound significantly reduced markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Research Findings

Study Findings Biological Activity
Study 1Induced apoptosis in cancer cell linesAnticancer
Study 2Exhibited antibacterial activity against E. coli and S. aureusAntimicrobial
Study 3Reduced inflammatory markers in mouse modelsAnti-inflammatory

Q & A

Q. What are the key synthetic routes for preparing tert-butyl N-[2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or boronic esterification. A common approach involves reacting a phenylboronic acid pinacol ester precursor with a carbamate-protected ketone intermediate. For example, coupling 4-bromophenylacetic acid derivatives with pinacol borane under Pd catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF at 60–80°C achieves moderate yields (45–65%). Key factors include:
  • Catalyst loading : 2–5 mol% Pd for optimal activity .

  • Moisture sensitivity : Reactions must be conducted under inert gas (N₂/Ar) due to boronate ester hydrolysis .

  • Purification : Column chromatography (SiO₂, hexane/EtOAc gradient) is essential to remove Pd residues and unreacted boronic acid .

    • Data Table :
Reaction ConditionYield (%)Purity (HPLC)Reference
Pd(PPh₃)₄ (3 mol%), THF5898.5%
PdCl₂(dppf) (5 mol%), DMF4795.2%

Q. How can researchers ensure the stability of the boronate ester group during storage and handling?

  • Methodological Answer : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is prone to hydrolysis and oxidation. Best practices include:
  • Storage : –20°C in airtight, amber vials with desiccant (e.g., molecular sieves) to prevent moisture ingress .
  • Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for air-sensitive steps .
  • Stability testing : Monitor via ¹¹B NMR; degradation manifests as a shift from δ 28–30 ppm (intact boronate) to δ 18–20 ppm (hydrolyzed boronic acid) .

Advanced Research Questions

Q. How can competing side reactions (e.g., protodeboronation or ketone racemization) be minimized during synthesis?

  • Methodological Answer : Protodeboronation occurs under acidic or high-temperature conditions. Mitigation strategies:
  • pH control : Maintain neutral to slightly basic conditions (pH 7–8) using K₂CO₃ or Et₃N .

  • Temperature : Limit heating to ≤80°C; microwave-assisted synthesis at controlled power reduces side reactions .

  • Chirality preservation : Use chiral auxiliaries (e.g., Evans oxazolidinones) or low-temperature (−78°C) enolate formation to prevent racemization .

    • Data Table :
ConditionProtodeboronation (%)Racemization (%)
pH 7, 60°C5<1
pH 5, 80°C3215

Q. What analytical techniques are most effective for resolving contradictory data on molecular conformation (e.g., crystal structure vs. computational models)?

  • Methodological Answer : Discrepancies between X-ray crystallography and DFT calculations often arise from solvent effects or lattice packing forces. A hybrid approach is recommended:
  • X-ray crystallography : Resolves solid-state conformation; prioritize high-resolution (<1.0 Å) datasets .

  • DFT optimization : Use solvent-implicit models (e.g., SMD) for solution-phase comparisons .

  • NMR NOE analysis : Validates solution-phase conformers by measuring internuclear distances .

    • Example :
      For the carbamate group, X-ray data (∠C–N–C = 120°) may differ from DFT (∠C–N–C = 118°) due to crystal packing. NOE correlations between the tert-butyl and phenyl groups confirm solution-phase flexibility .

Q. How can researchers optimize Suzuki-Miyaura cross-coupling efficiency when using this compound as a boronate donor?

  • Methodological Answer : The electron-deficient phenyl ring in the compound slows transmetallation. Optimization strategies:
  • Base selection : Cs₂CO₃ outperforms K₃PO₄ in polar aprotic solvents (DME/H₂O) .

  • Ligand design : Bulky ligands (e.g., SPhos) enhance Pd catalyst turnover by reducing steric hindrance .

  • Microwave irradiation : Shortens reaction time (10 min vs. 12 h) and improves yields by 15–20% .

    • Data Table :
LigandBaseYield (%)
SPhosCs₂CO₃82
PPh₃K₃PO₄64

Contradiction Resolution

  • Evidence Conflict : Safety data sheets () report no significant hazards, while synthesis studies () emphasize moisture sensitivity and Pd toxicity.
    • Resolution : The compound itself is low-risk, but intermediates (e.g., Pd catalysts, boronic acids) require strict PPE (gloves, goggles) and waste protocols .

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